(R)-1-Cyclopropylethylamine
Overview
Description
(R)-1-Cyclopropylethylamine is a chiral amine that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals. This compound is also known as (R)-CPEA and has a cyclopropyl group attached to an ethylamine moiety. The chirality of (R)-CPEA makes it a valuable building block for the synthesis of chiral compounds.
Scientific Research Applications
Chiral Anisotropic Reagent in Stereochemistry
(R)-1-Cyclopropylethylamine has been explored for its use as a chiral anisotropic reagent, particularly in determining the absolute configuration of primary amino compounds. This application is significant in stereochemistry, where understanding the spatial arrangement of atoms is crucial. The reagent offers advantages in terms of reactivity, reliability, and effectiveness, as demonstrated in its application to microginin, a peptide produced by cyanobacteria (Harada, Shimizu, & Fujii, 1998).
Homogeneous Catalytic Dehydrogenation
Another application of (R)-1-Cyclopropylethylamine is in the field of catalytic dehydrogenation. Research has investigated its use in the dehydrogenation/dehydrocoupling of amine-borane adducts, showing effectiveness in the formation of cyclic dimers. This process is important in chemical synthesis and industrial applications (Sloan, Clark, & Manners, 2009).
Synthesis of Chiral Cyclopropane Units
The compound is also used in synthesizing chiral cyclopropane units, which are valuable in medicinal chemistry and drug development. The synthesis of conformationally restricted analogues of histamine, using (R)-1-Cyclopropylethylamine, highlights its role in developing biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
Asymmetric Synthesis
A notable application is in asymmetric synthesis, where (R)-1-Cyclopropylethylamine is used as a chiral auxiliary. This is crucial in creating enantiomerically pure compounds, which have wide-ranging implications in pharmaceuticals. An example is the synthesis of grenadamide (Green et al., 2005).
DNA Interaction Studies
In medicinal chemistry, (R)-1-Cyclopropylethylamine plays a role in studying DNA interactions, particularly with platinum compounds. This research is vital for understanding the mechanisms of action of various drugs and in developing new therapeutics (Perez et al., 2000).
Synthesis of β-Cyclodextrin Derivatives
The compound is also involved in synthesizing β-cyclodextrin derivatives, useful in developing probes for monitoring cellular pH levels. This application is significant in biochemistry and cellular biology (Hasegawa et al., 2009).
Resolution of Chiral Compounds
It is used in resolving chiral compounds, a crucial step in producing enantiomerically pure substances, which is fundamental in pharmaceutical manufacturing (Sakai et al., 2006).
Cyclometalation Studies
In the field of inorganic chemistry, (R)-1-Cyclopropylethylamine is used in cyclometalation studies with ruthenium, rhodium, and iridium complexes, contributing to the development of new metal-organic frameworks and catalysts (Sortais et al., 2007).
Chiral Auxiliary in Aza-Diels-Alder Reaction
The compound acts as a chiral auxiliary in aza-Diels-Alder reactions, which is a powerful tool in organic synthesis, especially in constructing complex molecular architectures (Bassani et al., 2020).
Enantioselective Catalysis
It is also used in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes, a process essential for producing chiral alcohols, a key component in various pharmaceuticals (Asami et al., 2015).
Synthesis of Novel Pharmacological Compounds
(R)-1-Cyclopropylethylamine is instrumental in synthesizing novel pharmacological compounds, such as elagolix, a gonadotropin-releasing hormone receptor antagonist used for treating endometriosis (Chen et al., 2008).
Transaminase in Pharmaceutical Synthesis
The role of (R)-1-Cyclopropylethylamine as a substrate for transaminase enzymes is crucial in the pharmaceutical synthesis of specific enantiomers, highlighting its importance in biocatalysis (Hanson et al., 2008).
Total Synthesis of Natural Products
The compound is used in the total synthesis of natural products, such as aloperine. This synthesis demonstrates its utility in creating complex natural molecules for potential therapeutic applications (Brosius, Overman, & Schwink, 1999).
properties
IUPAC Name |
(1R)-1-cyclopropylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXVGWKYIDNOS-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426811 | |
Record name | (R)-1-CYCLOPROPYLETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Cyclopropylethylamine | |
CAS RN |
6240-96-6 | |
Record name | (R)-1-CYCLOPROPYLETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Cyclopropylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.